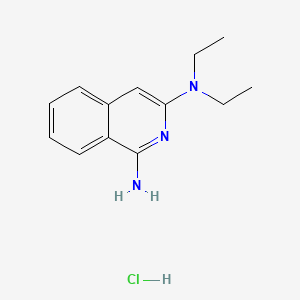
Isoquinoline, 1-amino-3-(diethylamino)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinoline, 1-amino-3-(diethylamino)-, monohydrochloride is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally similar to quinolines. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-3-(diethylamino)isoquinoline typically involves the nucleophilic displacement of chloro derivatives of isoquinoline with amines . Another method involves the reaction of amines with 2-cyanobenzyl cyanide precursors
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials such as alkyl-aryl ketones and organic cyanides, which are transformed through a series of reactions involving nucleophilic displacement and cyclization .
Analyse Chemischer Reaktionen
Types of Reactions
1-amino-3-(diethylamino)isoquinoline undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline N-oxides, while reduction may produce various reduced isoquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
Isoquinoline, 1-amino-3-(diethylamino)-, monohydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-amino-3-(diethylamino)isoquinoline involves its interaction with various molecular targets and pathways. For example, some isoquinoline derivatives are known to inhibit enzymes such as tyrosine kinase and dihydrofolate reductase, which are involved in cancer cell proliferation . The compound’s biological activity is influenced by its ability to interact with cell membranes and its spatial structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diaminoisoquinoline: This compound has similar structural features and biological activities.
4-Aminoquinazoline: Another nitrogen-containing heterocyclic compound with similar applications in medicine.
2,4-Diaminoquinazoline: Known for its use as an anticancer agent and enzyme inhibitor.
Uniqueness
Isoquinoline, 1-amino-3-(diethylamino)-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
37989-09-6 |
|---|---|
Molekularformel |
C13H18ClN3 |
Molekulargewicht |
251.75 g/mol |
IUPAC-Name |
3-N,3-N-diethylisoquinoline-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C13H17N3.ClH/c1-3-16(4-2)12-9-10-7-5-6-8-11(10)13(14)15-12;/h5-9H,3-4H2,1-2H3,(H2,14,15);1H |
InChI-Schlüssel |
GGQMMRXTAJMPAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC2=CC=CC=C2C(=N1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


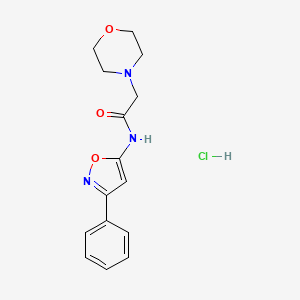

![4-Methyl-4-[(4-methylphenyl)sulfonyl]pentan-2-one](/img/structure/B14675203.png)

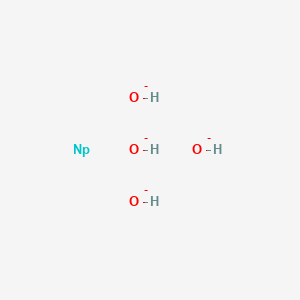
![7-(Chloromethyl)-3-methoxy-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14675211.png)
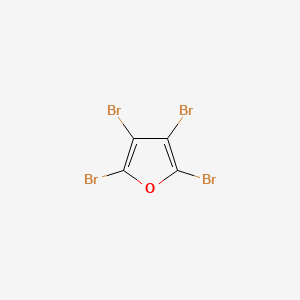
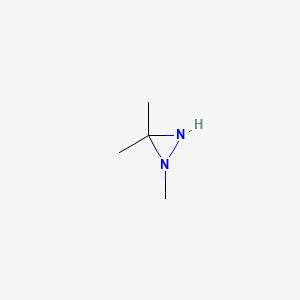
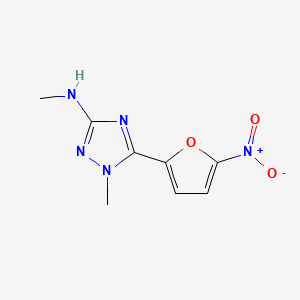
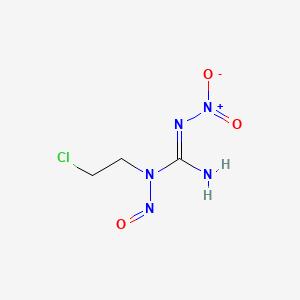
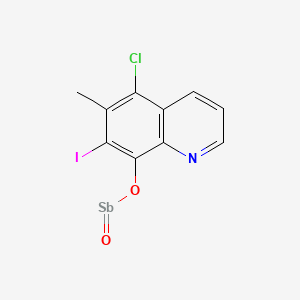

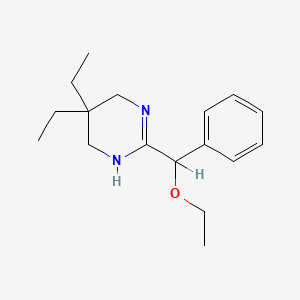
![14-propyl-14H-dibenzo[a,j]xanthene](/img/structure/B14675260.png)
